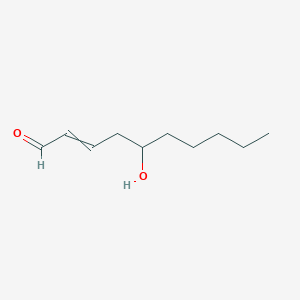
Hexa-1,5-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-1,5-diyn-3-ol is an organic compound with the molecular formula C6H6O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) attached to a six-carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-1,5-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of this compound ether derivatives with bistrimethylsilylacetylene in the presence of catalytic amounts of cyclopentadienyl cobalt carbonyl (CpCo(CO)2) yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-1,5-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Hexa-1,5-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hexa-1,5-diyn-3-ol exerts its effects involves interactions with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in a range of chemical reactions, influencing molecular pathways and processes. Specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Hexa-1,5-diyn-3-ol can be compared with other similar compounds, such as:
Hexa-1,5-diyn-3-ene: Similar structure but with a double bond instead of a hydroxyl group.
Hexa-1,5-diyn-3-one: Contains a carbonyl group instead of a hydroxyl group.
Hexa-1,5-diyn-3-amine: Features an amino group instead of a hydroxyl group.
These compounds share structural similarities but differ in their functional groups, leading to distinct reactivities and applications.
Propriétés
Numéro CAS |
61208-13-7 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
hexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h1-2,6-7H,5H2 |
Clé InChI |
VQCASYRXZJHWSN-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


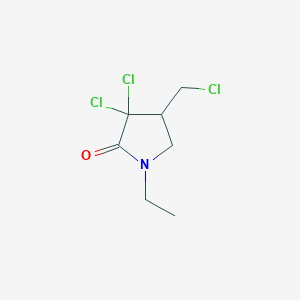
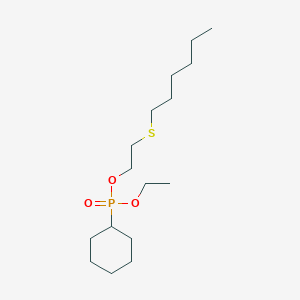
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

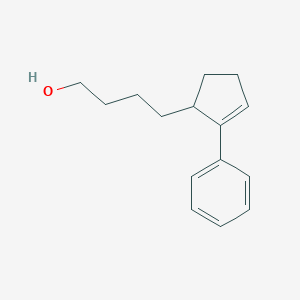
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
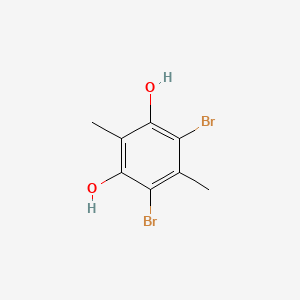
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
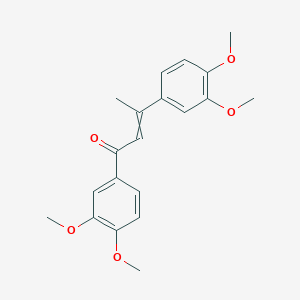
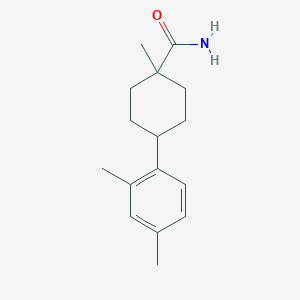
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
